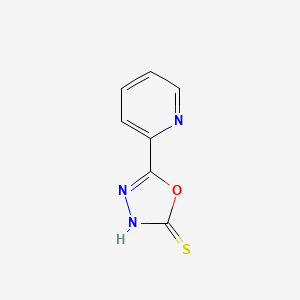

5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-2-yl-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3OS/c12-7-10-9-6(11-7)5-3-1-2-4-8-5/h1-4H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNWRPICZLNODY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363340 | |

| Record name | 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3690-47-9 | |

| Record name | 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the heterocyclic compound 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol. This molecule is of significant interest to the medicinal chemistry community due to its structural similarity to known bioactive agents and its potential as a scaffold for the development of novel therapeutic agents. The guide details a reliable synthetic protocol, outlines a thorough characterization workflow, and discusses the compound's known biological activities, offering a valuable resource for researchers in drug discovery and development.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Derivatives of this heterocyclic system have demonstrated a wide array of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2] The incorporation of a thiol group at the 2-position of the oxadiazole ring is known to enhance the biological activities of these compounds.[2] Furthermore, the presence of a pyridine ring can impart unique physicochemical properties and biological specificities. This guide focuses on the 2-pyridyl isomer, a promising candidate for further investigation and development.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most commonly achieved through a one-pot cyclization reaction of pyridine-2-carbohydrazide with carbon disulfide in an alkaline medium. This method is efficient and proceeds through a well-established reaction mechanism.

Reaction Mechanism

The synthesis proceeds via a nucleophilic addition and subsequent intramolecular cyclization. The process can be broken down into the following key steps:

-

Formation of a Dithiocarbazate Intermediate: The hydrazide nitrogen of pyridine-2-carbohydrazide acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide in the presence of a base (e.g., potassium hydroxide). This results in the formation of a potassium dithiocarbazate salt.

-

Intramolecular Cyclization and Dehydration: Upon heating, the dithiocarbazate intermediate undergoes an intramolecular cyclization. The oxygen of the hydrazide carbonyl group attacks the thione carbon, leading to a five-membered ring intermediate.

-

Tautomerization: The final step involves tautomerization to yield the more stable thiol form of the 1,3,4-oxadiazole ring.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis of the title compound.

Materials:

-

Pyridine-2-carbohydrazide

-

Potassium hydroxide (KOH)

-

Carbon disulfide (CS₂)

-

Absolute ethanol

-

Distilled water

-

Glacial acetic acid

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, etc.)

Procedure:

-

Dissolution of Reactants: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve pyridine-2-carbohydrazide (0.1 mol) and potassium hydroxide (0.15 mol) in absolute ethanol (100 mL).

-

Addition of Carbon Disulfide: To the stirred solution, add carbon disulfide (0.15 mol) dropwise over 15-20 minutes. The reaction is exothermic, and the color of the solution may change.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Precipitation: After the reflux is complete, cool the reaction mixture to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator. Pour the concentrated mixture into a beaker containing cold distilled water (200 mL).

-

Acidification: Acidify the aqueous solution to a pH of 5-6 by the dropwise addition of glacial acetic acid with constant stirring. A precipitate will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water to remove any inorganic impurities. The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol-water mixture, to yield the final product.[2]

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Comprehensive Characterization of the Synthesized Compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅N₃OS | |

| Molecular Weight | 179.20 g/mol | |

| Melting Point | 270-275 °C | |

| Appearance | Light yellow to yellow solid | [3] |

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure of the compound.

The FT-IR spectrum provides information about the functional groups present in the molecule. Key characteristic peaks for 5-substituted-1,3,4-oxadiazole-2-thiols are summarized below.[4]

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | N-H stretch (thione tautomer) |

| ~2550 | S-H stretch (thiol tautomer) |

| ~1640 | C=N stretch (oxadiazole ring) |

| ~1580 | C=C stretch (pyridine ring) |

| ~1260 | C=S stretch (thione tautomer) |

| ~1020 | C-O-C stretch (oxadiazole ring) |

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of the molecule. The chemical shifts are dependent on the solvent used. Representative chemical shifts for similar compounds are provided below.[5]

¹H NMR (DMSO-d₆, δ ppm):

-

~14.5 (s, 1H): -SH proton (thiol tautomer) or -NH proton (thione tautomer). The broadness and chemical shift of this peak can be indicative of the tautomeric equilibrium.

-

~8.7 (d, 1H): Proton on the pyridine ring ortho to the nitrogen.

-

~8.1 (t, 1H): Proton on the pyridine ring para to the nitrogen.

-

~7.6 (m, 2H): Remaining two protons on the pyridine ring.

¹³C NMR (DMSO-d₆, δ ppm):

-

~178: C=S carbon (thione tautomer).

-

~160: C-2 carbon of the oxadiazole ring.

-

~150-120: Carbons of the pyridine ring.

-

~148: C-5 carbon of the oxadiazole ring.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 179.[6]

Expected Fragmentation Pattern:

-

[M]⁺: The molecular ion peak.

-

Loss of functional groups: Fragments corresponding to the loss of SH, CS, or cleavage of the pyridine ring may be observed.

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of therapeutic agents due to its favorable metabolic stability and diverse biological activities.[1][2] When functionalized with a pyridine ring and a thiol group, as in 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol, the resulting molecule presents a compelling profile for drug discovery, with potential applications as an antimicrobial, antioxidant, and antitubercular agent.[3][4] A rigorous and unambiguous structural confirmation is the foundational prerequisite for any advanced biological investigation or structure-activity relationship (SAR) study. This technical guide provides a comprehensive, field-proven framework for the complete spectroscopic characterization of this heterocyclic system. We will delve into the causality behind experimental choices and demonstrate how a multi-technique approach—leveraging FT-IR, NMR, UV-Vis, and Mass Spectrometry—creates a self-validating system for structural elucidation.

Molecular Structure and Inherent Tautomerism

A critical feature of 2-mercapto-1,3,4-oxadiazoles is their existence in a tautomeric equilibrium between the thiol and thione forms. This equilibrium is influenced by the solvent, temperature, and physical state (solid vs. solution). Spectroscopic analysis is not merely about identifying a static structure but about understanding this dynamic behavior, as the predominant tautomer dictates the molecule's hydrogen bonding capabilities and receptor interaction profile.

Caption: Thiol-thione tautomerism in this compound.

Spectroscopic evidence strongly suggests that in the solid state and in polar aprotic solvents like DMSO, the thione form is overwhelmingly predominant. This understanding is crucial for correctly interpreting the data that follows.

Synthesis Pathway: A Prerequisite for Characterization

The logical starting point for analysis is an understanding of the compound's synthesis. A common and efficient method involves the cyclization of a precursor hydrazide with carbon disulfide. For the title compound, this involves the reaction of 2-picolinohydrazide with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (KOH).[5]

Caption: General synthetic workflow for the target compound.

This reaction proceeds via a nucleophilic addition mechanism to form a potassium dithiocarbazate salt, which then undergoes intramolecular cyclization upon heating and acidification, with the elimination of hydrogen sulfide gas.[5][6] Monitoring this reaction by Thin Layer Chromatography (TLC) is essential to determine its completion before proceeding to purification and analysis.[5]

Multi-Technique Spectroscopic Elucidation

No single technique can provide absolute structural proof. True analytical rigor comes from the convergence of data from orthogonal methods. This section details the core spectroscopic protocols and the interpretation of their outputs for the title compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is arguably the most powerful tool for confirming the thione tautomer's predominance and verifying the successful ring cyclization. The analysis hinges on identifying key vibrational modes. The absence of a strong carbonyl (C=O) peak from the starting hydrazide (around 1650-1680 cm⁻¹) and the appearance of characteristic C=S and N-H bands are primary indicators of a successful reaction.

Experimental Protocol:

-

Prepare a KBr (potassium bromide) pellet: Mix ~1-2 mg of the dried, purified compound with ~100-150 mg of spectroscopic grade KBr.

-

Grind the mixture thoroughly in an agate mortar until a fine, homogenous powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

Record the spectrum, typically from 4000 to 400 cm⁻¹, and perform a background subtraction using a blank KBr pellet.

Data Interpretation:

| Wavenumber (cm⁻¹) | Vibration Mode | Rationale & Interpretation |

| ~3100 - 3000 | N-H Stretch (Thione) | A broad band indicating the presence of the N-H group involved in hydrogen bonding. Its presence is strong evidence for the thione tautomer.[5] |

| ~2600 - 2550 | S-H Stretch (Thiol) | Often very weak or absent. Its absence further supports the predominance of the thione form in the solid state.[5] |

| ~1610 - 1580 | C=N Stretch (Oxadiazole) | Confirms the presence of the endocyclic carbon-nitrogen double bond, a key feature of the heterocyclic ring.[5][7] |

| ~1540 | C=C Stretch (Pyridine) | Characteristic stretching vibration of the aromatic pyridine ring.[5] |

| ~1350 - 1300 | C=S Stretch (Thione) | A crucial band confirming the thione functionality. Its identification is a primary goal of the IR analysis. |

| ~1050 - 1020 | C-O-C Stretch (Oxadiazole) | The asymmetric stretch of the ether-like linkage within the oxadiazole ring, confirming the successful cyclization and ring integrity.[5][7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR provides a detailed map of the carbon and proton environments within the molecule. For this compound, the key insights from NMR are the confirmation of the pyridine ring's substitution pattern (2-position) and the observation of the labile N-H proton. The choice of solvent is critical; DMSO-d₆ is ideal as it readily dissolves the compound and its N-H proton signal is typically well-resolved.

Experimental Protocol:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small drop of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).[8]

¹H NMR Data Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Interpretation |

| ~14.0 - 15.0 | Broad Singlet | 1H | N-H (Thione) | Highly deshielded due to the acidic nature and hydrogen bonding with the DMSO solvent. This signal disappears upon D₂O exchange, confirming it as a labile proton.[9] |

| ~8.70 - 8.80 | Doublet | 1H | H-6 (Pyridine) | The proton ortho to the pyridine nitrogen is the most deshielded due to the inductive effect and anisotropy of the nitrogen atom. |

| ~8.10 - 8.20 | Triplet of d | 1H | H-4 (Pyridine) | Exhibits coupling to both H-3 and H-5. |

| ~7.95 - 8.05 | Doublet | 1H | H-3 (Pyridine) | The proton ortho to the oxadiazole substituent. |

| ~7.50 - 7.60 | Triplet | 1H | H-5 (Pyridine) | The proton meta to the pyridine nitrogen. |

¹³C NMR Data Interpretation:

| Chemical Shift (δ, ppm) | Assignment | Rationale & Interpretation |

| ~178 - 180 | C=S (C2, Thione) | The thione carbon is extremely deshielded, providing unequivocal evidence for the predominant tautomer in solution.[9] |

| ~160 - 162 | C5 (Oxadiazole) | The carbon atom of the oxadiazole ring attached to the pyridine ring. |

| ~150 - 151 | C6 (Pyridine) | Aromatic carbon adjacent to the nitrogen. |

| ~148 - 149 | C2 (Pyridine) | The carbon of the pyridine ring attached to the oxadiazole moiety. |

| ~138 - 139 | C4 (Pyridine) | Aromatic CH carbon. |

| ~126 - 127 | C5 (Pyridine) | Aromatic CH carbon. |

| ~122 - 123 | C3 (Pyridine) | Aromatic CH carbon. |

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry serves as the definitive tool for confirming the molecular weight and, by extension, the molecular formula of the synthesized compound.[7] High-Resolution Mass Spectrometry (HRMS) is preferred over nominal mass techniques as it provides the accuracy required to distinguish between compounds with the same nominal mass but different elemental compositions.

Experimental Protocol (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the ESI source of the mass spectrometer.

-

Acquire the spectrum in positive or negative ion mode. For this molecule, positive mode [M+H]⁺ is typically robust.

-

Determine the exact mass of the molecular ion peak and compare it to the theoretical calculated mass.

Data Interpretation:

-

Molecular Ion Peak: The expected molecular formula is C₇H₅N₃OS, with a monoisotopic mass of 179.0153 Da.[10][11] In positive-ion ESI-MS, the primary observed peak will be the protonated molecule [M+H]⁺ at m/z 180.0231. HRMS data should match this value to within 5 ppm.

-

Fragmentation Pattern: The fragmentation pattern provides a fingerprint that confirms the structure. Key expected fragments would arise from:

-

Cleavage of the bond between the two rings.

-

Loss of small, stable neutral molecules like carbon monosulfide (CS) or hydrogen isothiocyanate (HNCS).

-

Fission of the oxadiazole ring.

-

UV-Visible Spectroscopy

Expertise & Causality: UV-Vis spectroscopy provides insight into the electronic structure of the conjugated system. The molecule contains two chromophores—the pyridine ring and the 1,3,4-oxadiazole ring—which are conjugated, leading to characteristic electronic transitions (π → π* and n → π*).[7]

Experimental Protocol:

-

Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

-

Perform serial dilutions to obtain a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

-

Record the spectrum in a quartz cuvette from approximately 200 to 400 nm.

Data Interpretation:

-

λ_max: Expect strong absorption bands in the range of 250-350 nm.[8] These bands correspond to π → π* transitions within the extended conjugated system formed by the interconnected aromatic rings. The exact position of the maximum absorption (λ_max) can be influenced by solvent polarity.

Integrated Spectroscopic Workflow: A Self-Validating System

Caption: Integrated workflow for holistic structural confirmation.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that provides a complete picture of its molecular identity. FT-IR confirms the key functional groups and the predominance of the thione tautomer. ¹H and ¹³C NMR resolve the precise atomic connectivity and substitution pattern. High-resolution mass spectrometry provides an exact molecular formula, while UV-Vis spectroscopy confirms the nature of the conjugated electronic system. By logically integrating the data from these orthogonal techniques, researchers can establish the structure of this promising therapeutic scaffold with the highest degree of scientific confidence, paving the way for its further development in medicinal chemistry.

References

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available from: [Link]

-

Lietuvos Mokslų Akademijos Vrublevskių Biblioteka. (n.d.). Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. Available from: [Link]

-

Scientific Society of Pakistan. (n.d.). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Available from: [Link]

-

JournalsPub. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Available from: [Link]

-

Hindawi. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Available from: [Link]

-

Beilstein Journals. (n.d.). Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol. PubChem Compound Summary for CID 774383. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). [Study on the spectroscopy of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol]. PubMed. Available from: [Link]

-

MDPI. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 3. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 4. medchemexpress.com [medchemexpress.com]

- 5. asianpubs.org [asianpubs.org]

- 6. [Study on the spectroscopy of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journalspub.com [journalspub.com]

- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol | C7H5N3OS | CID 774383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

An In-Depth Technical Guide to the Synthesis and Structural Analysis of 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridyl-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged heterocyclic motif in medicinal chemistry, renowned for its metabolic stability and its ability to act as a bioisostere for ester and amide functionalities. When coupled with a pyridine ring, another cornerstone of pharmacophore design, the resulting scaffold, pyridyl-1,3,4-oxadiazole, presents a unique combination of hydrogen bonding capabilities, metal-coordinating properties, and structural rigidity. These characteristics make it a highly attractive framework for the development of novel therapeutic agents and functional materials.

This guide focuses on a specific isomer, 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol , a molecule of significant interest due to the diverse biological activities associated with its structural class, including antimicrobial, antifungal, and anticancer properties. The presence of a thiol group introduces further chemical versatility, allowing for derivatization and potential interaction with biological targets through covalent or coordinative bonds. A crucial aspect of this class of compounds is the existence of thiol-thione tautomerism, where the proton can reside on either the sulfur atom (thiol form) or a nitrogen atom of the oxadiazole ring (thione form). In the solid state, the thione form is often favored.[1][2]

While the synthesis of this compound is achievable through established methods, a comprehensive understanding of its three-dimensional structure is paramount for rational drug design and the development of structure-activity relationships (SAR). As of this writing, a dedicated single-crystal X-ray diffraction study for this compound has not been reported in the accessible scientific literature. However, a wealth of information can be gleaned from the analysis of its closely related isomer, 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2(3H)-thione , for which a crystal structure is available.[3][4] This guide will therefore provide a detailed protocol for the synthesis and characterization of the title compound, a thorough analysis of the crystal structure of its 4-pyridyl isomer as a predictive model, and a comprehensive workflow for obtaining the definitive crystal structure of the 2-pyridyl analogue.

Synthesis and Spectroscopic Characterization

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-documented process, typically proceeding through the cyclization of a carbohydrazide with carbon disulfide in a basic medium.[5] The following section details the synthetic pathway and expected spectroscopic data for this compound.

Synthetic Pathway

The synthesis commences with the preparation of the key intermediate, picolinic acid hydrazide (pyridine-2-carbohydrazide), from a commercially available starting material, ethyl picolinate. This is followed by the cyclization reaction to yield the target compound.

Sources

Biological activities of 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-thiol derivatives

An In-depth Technical Guide to the Biological Activities of 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-thiol Derivatives

Executive Summary

The 1,3,4-oxadiazole ring, particularly when functionalized with a pyridine moiety, represents a privileged scaffold in medicinal chemistry. This guide provides a comprehensive technical overview of the synthesis, biological activities, and mechanisms of action of a specific, promising subclass: this compound and its derivatives. These compounds have garnered significant attention for their diverse pharmacological potential, exhibiting a wide spectrum of activities including anticancer, antimicrobial, antifungal, and anti-inflammatory effects.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed synthesis protocols, in-depth mechanistic insights, quantitative biological data, and step-by-step experimental methodologies to facilitate further investigation and development in this area.

The 1,3,4-Oxadiazole Scaffold: A Cornerstone in Drug Discovery

Heterocyclic compounds are fundamental to the development of new therapeutic agents, with the 1,3,4-oxadiazole nucleus being a particularly versatile and valuable core.[4][5] Its five-membered aromatic ring containing one oxygen and two nitrogen atoms confers favorable properties such as metabolic stability, hydrogen bonding capability, and enhanced bioavailability.[1] The planar nature of the oxadiazole ring often allows it to act as a bioisostere for amide and ester groups, improving pharmacokinetic profiles while maintaining or enhancing interactions with biological targets.[6]

When hybridized with a pyridine ring, a common pharmacophore in numerous established drugs, the resulting scaffold's therapeutic potential is significantly amplified. The pyridine moiety can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, thereby strengthening binding affinity to target enzymes and receptors. This guide focuses specifically on derivatives of this compound, a structure poised for diverse biological engagement.

Synthesis of the Core Moiety and Its Derivatives

The synthetic pathway to this compound and its subsequent derivatives is efficient and versatile, allowing for the generation of diverse chemical libraries for biological screening.

Synthesis of the Core Scaffold: this compound

The foundational molecule is typically synthesized through a two-step process starting from picolinic acid hydrazide (also known as 2-pyridinecarboxylic acid hydrazide). The key reaction involves cyclization using carbon disulfide in a basic medium.[4] This method is robust and widely reported for generating 5-substituted-1,3,4-oxadiazole-2-thiols.[4] The resulting compound exists in a thiol-thione tautomeric equilibrium, a feature that can be crucial for its biological activity and further derivatization.[4]

Caption: General synthesis workflow for this compound and its derivatives.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for synthesizing analogous 5-substituted-1,3,4-oxadiazole-2-thiols.[4]

Materials:

-

Picolinic acid hydrazide

-

Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Carbon disulfide (CS₂)

-

Hydrochloric acid (HCl), concentrated

-

Distilled water

-

Stirring hotplate, round-bottom flask, reflux condenser

Procedure:

-

Step 1: Formation of Potassium Dithiocarbazate Salt

-

Dissolve picolinic acid hydrazide (0.1 mole) and potassium hydroxide (0.1 mole) in 150 mL of absolute ethanol in a 500 mL round-bottom flask.

-

Cool the solution in an ice bath.

-

Add carbon disulfide (0.11 mole) dropwise to the stirred solution over 30 minutes.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 12-16 hours. The formation of a solid precipitate (the potassium salt) should be observed.

-

-

Step 2: Cyclization to form the Oxadiazole Ring

-

To the reaction mixture from Step 1, add concentrated hydrochloric acid dropwise with constant stirring until the solution becomes acidic (pH ~2-3). This should be done in a fume hood as hydrogen sulfide gas may be evolved.

-

A solid precipitate of this compound will form.

-

Continue stirring for an additional 1 hour at room temperature.

-

-

Step 3: Isolation and Purification

-

Filter the precipitate using a Buchner funnel and wash thoroughly with cold distilled water to remove any inorganic salts.

-

The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol-water mixture, to yield the pure product.

-

Dry the purified product in a vacuum oven. Characterize the final product using techniques like FT-IR, ¹H NMR, and Mass Spectrometry.

-

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[2][7]

Mechanism of Action: Targeting Kinase Signaling

A primary mechanism for the anticancer effect of these derivatives is the inhibition of key protein kinases involved in tumor angiogenesis and proliferation, most notably Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2] Angiogenesis is a critical process for tumor growth and metastasis, and VEGF-A binding to VEGFR-2 is a major pathway that activates it.[8] Inhibition of VEGFR-2 blocks the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[9][10]

Caption: Inhibition of the VEGFR-2 signaling pathway by 5-(pyridin-2-yl)-1,3,4-oxadiazole derivatives.

Other reported mechanisms include the inhibition of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[2] PARP inhibitors can induce synthetic lethality in cancer cells with existing DNA repair defects, leading to apoptosis.[2]

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of these derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying efficacy.

| Compound ID/Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative 5k (3,4,5-trimethoxy) | A549 (Lung) | 6.99 ± 3.15 | [1] |

| Derivative 5l (benzyloxy) | A549 (Lung) | 43.72 ± 10.22% inhibition at 10 µM | [1] |

| Compound C2 (Trilogy-Function) | MCF-7 (Breast) | 110.4 µg/mL | [11] |

| Compound 1 (Oxadiazole-based) | MCF-7 (Breast) | 5.897 ± 0.258 | [7] |

| Compound 2 (Oxadiazole-based) | MCF-7 (Breast) | 15.708 ± 0.659 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.[7][12] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[12][13]

Materials:

-

96-well flat-bottom microplates

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete culture medium (e.g., RPMI 1640 with 10% FBS)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Test compounds (dissolved in DMSO) and positive control (e.g., Doxorubicin)

-

Multichannel pipette, CO₂ incubator, microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells. Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds and the positive control in culture medium. The final DMSO concentration should be non-toxic (typically <0.5%).

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for untreated cells (negative control) and medium-only (blank).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[12]

-

Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot a dose-response curve and determine the IC₅₀ value using appropriate software.

-

Antimicrobial and Antifungal Activities

The 1,3,4-oxadiazole scaffold is a well-established pharmacophore in the design of antimicrobial and antifungal agents.[2][3] The inclusion of the pyridine ring and the thiol group often enhances this activity.

Mechanism of Action

The precise mechanism of antimicrobial action can vary but is often attributed to the ability of these compounds to interfere with essential cellular processes in pathogens. One proposed mechanism involves the disruption of the bacterial cell membrane, leading to the leakage of cytoplasmic contents.[14] Another key target is peptide deformylase (PDF), a metalloenzyme essential for bacterial protein synthesis, making it an attractive target for novel antibacterial agents.[15] For antifungal activity, a potential mechanism is the inhibition of succinate dehydrogenase (SDH), an enzyme crucial for fungal respiration and energy production.[3]

Quantitative Analysis of Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) is the standard measure of in vitro antimicrobial activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound ID/Substitution | Microorganism | MIC (µg/mL) | Reference |

| 5-(Pyridin-4-yl) derivative | Escherichia coli | 8 | [16] |

| 5-(Pyridin-4-yl) derivative | Staphylococcus epidermidis | 4 | [16] |

| Compound 21c (N-dodecyl-5-(pyridin-4-yl)) | M. tuberculosis | 4-8 µM | [17] |

| Compound 22a | Staphylococcus aureus | 1.56 | [17] |

| Compound 22b/22c | Bacillus subtilis | 0.78 | [17] |

| Compound 5k | Exserohilum turcicum (fungus) | 32.25 (EC₅₀) | [3] |

Experimental Protocol: Agar Dilution Method for MIC Determination

The agar dilution method is a reliable technique for determining the MIC of antimicrobial agents against bacteria and fungi.[18][19]

Materials:

-

Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile petri dishes

-

Test microorganism strains

-

Test compounds and standard antibiotics (e.g., Ciprofloxacin, Terbinafine)

-

Sterile saline (0.85%)

-

McFarland turbidity standards (e.g., 0.5)

-

Multiple inoculator (optional)

Procedure:

-

Preparation of Antimicrobial Plates:

-

Prepare a stock solution of each test compound and standard drug in a suitable solvent (e.g., DMSO).

-

Prepare two-fold serial dilutions of each compound in sterile distilled water or broth.

-

Melt the agar medium and cool it to 45-50°C in a water bath.[19]

-

For each concentration, add a specific volume of the diluted antimicrobial agent to a specific volume of molten agar (e.g., 1 mL of drug solution to 19 mL of agar) to achieve the final desired concentration. Mix thoroughly by inverting the tube several times, avoiding bubbles.[19]

-

Pour the agar mixture into sterile petri dishes and allow them to solidify. Also prepare a growth control plate containing no antimicrobial agent.

-

-

Inoculum Preparation:

-

From a fresh culture of the test microorganism, prepare a suspension in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

-

-

Inoculation:

-

Using a sterile swab or a multiple inoculator, inoculate the surface of each agar plate, including the control plate, with the prepared microbial suspension.

-

Allow the inoculum spots to dry before inverting the plates.

-

-

Incubation:

-

Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 28°C for 48-72 hours for fungi).[18]

-

-

Reading the MIC:

-

After incubation, examine the plates for microbial growth.

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

-

Anti-inflammatory Activity

Inflammation is a key pathological component of many chronic diseases. 1,3,4-oxadiazole derivatives have shown promise as anti-inflammatory agents, often with reduced side effects compared to traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1][6]

Mechanism of Action: COX Inhibition

A primary mechanism for the anti-inflammatory activity of many heterocyclic compounds is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] While inhibition of the inducible COX-2 isoform is responsible for the desired anti-inflammatory effects, inhibition of the constitutive COX-1 isoform is associated with gastrointestinal side effects.[1] Therefore, developing derivatives with selectivity for COX-2 is a key goal in this field.

Key Derivatives and Efficacy

Studies have shown that replacing the carboxylic acid group in conventional NSAIDs with a 1,3,4-oxadiazole ring can retain or even increase anti-inflammatory activity while reducing ulcerogenic potential.[1]

| Compound ID/Substitution | Assay | Activity | Reference |

| Derivative Ox-6f (p-chlorophenyl) | Heat-induced albumin denaturation | 74.16 ± 4.41% inhibition | [20] |

| Ibuprofen (Standard) | Heat-induced albumin denaturation | 84.31 ± 4.93% inhibition | [20] |

Experimental Protocol: In Vitro Albumin Denaturation Assay

The inhibition of heat-induced albumin denaturation is a widely used and simple in vitro assay to screen for anti-inflammatory activity.[20] Since protein denaturation is a hallmark of inflammation, the ability of a compound to prevent it suggests potential anti-inflammatory properties.

Materials:

-

Bovine Serum Albumin (BSA), 1% solution

-

Phosphate Buffered Saline (PBS), pH 6.4

-

Test compounds and a standard drug (e.g., Ibuprofen or Diclofenac Sodium)

-

Water bath, spectrophotometer

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture consisting of 0.2 mL of BSA solution and 2.8 mL of PBS.

-

Add 0.2 mL of various concentrations of the test compounds or standard drug to the reaction mixture.

-

A control group consists of the BSA and PBS solution without any compound.

-

-

Incubation:

-

Incubate all samples at 37°C for 20 minutes.

-

Induce denaturation by heating the samples in a water bath at 70°C for 10 minutes.

-

-

Measurement:

-

After cooling to room temperature, measure the turbidity of the samples spectrophotometrically at 660 nm.

-

-

Data Analysis:

-

Calculate the percentage inhibition of protein denaturation using the following formula:

-

% Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

-

-

Conclusion and Future Perspectives

The this compound scaffold is a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, antifungal, and anti-inflammatory effects. The established mechanisms of action, such as the inhibition of VEGFR-2 and COX enzymes, provide a solid rationale for their continued investigation. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Future research should focus on developing derivatives with improved pharmacokinetic profiles, exploring novel biological targets, and conducting in vivo efficacy and safety studies to translate these promising in vitro findings into clinically viable drug candidates.

References

-

Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Anazi, K. M., Al-Obaid, A. M., & Al-Agamy, M. H. (2025). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. NIH National Library of Medicine. [Link]

-

Aslam, M., et al. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. MDPI. [Link]

-

Bielenica, A., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. [Link]

-

Chen, Y., et al. (2022). Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers in Chemistry. [Link]

-

Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research. [Link]

-

Husain, A., et al. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. NIH National Library of Medicine. [Link]

-

Kandasamy, R., et al. (2021). VEGFA-VEGFR2 signaling. NIH National Library of Medicine. [Link]

-

Khan, I., et al. (2013). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Journal of the Chemical Society of Pakistan. [Link]

-

Koparir, M., et al. (2012). The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2-thion Ring as Potential Antimicrobial Agents. Journal of the Chemical Society of Pakistan. [Link]

-

Kucuk, M., et al. (2020). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PMC - PubMed Central. [Link]

-

Kumar, R., et al. (2022). A two-decade overview of oxadiazole derivatives as promising anticancer agents. NIH National Library of Medicine. [Link]

-

LabCoat Guide to Pesticides. (2023). Agar Dilution (MIC) Susceptibility Test Method. YouTube. [Link]

-

ResearchGate. (n.d.). Signaling pathways of VEGFR-2. ResearchGate. [Link]

-

Raj, V., et al. (2014). Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. PubMed Central. [Link]

-

Singh, R., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Organic Chemistry Plus. [Link]

-

Uchida, K., et al. (1996). Modified agar dilution susceptibility testing method for determining in vitro activities of antifungal agents, including azole compounds. ASM Journals. [Link]

-

Wesołowska, O., et al. (2022). New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. NIH National Library of Medicine. [Link]

-

Reactome. (n.d.). VEGFA-VEGFR2 Pathway. Reactome Pathway Browser. [Link]

-

Zheng, C., et al. (2013). Synthesis of pyridine-based 1,3,4-oxadiazole derivative as fluorescence turn-on sensor for high selectivity of Ag+. PubMed. [Link]

-

Yegorenkova, I., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. MDPI. [Link]

-

Koparir, M., et al. (2012). The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2-thion Ring as Potential Antimicrobial Agents. Journal of the Chemical Society of Pakistan. [Link]

-

LabCoat Guide to Pesticides. (2023). Agar Dilution (MIC) Susceptibility Test Method. YouTube. [Link]

-

Kucuk, M., et al. (2020). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. [Link]

-

protocols.io. (2023). MTT Assay protocol. protocols.io. [Link]

-

Sharma, A., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. [Link]

-

Albrati, M., et al. (2019). Synthesis and evaluation of some new 1,3,4-oxadiazoles bearing thiophene, thiazole, coumarin, pyridine and pyridazine derivatives as antiviral agents. ResearchGate. [Link]

-

Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. ResearchGate. [Link]

-

Al-Azzawi, A. M. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Journal of Applicable Chemistry. [Link]

-

Rajeswar Rao, V., et al. (2018). Synthesis and Characterization of some new Oxadiazole derivatives as Antiinflammatory agents. Research Journal of Pharmacy and Technology. [Link]

-

Patel, R., et al. (2022). Pyridine embedded 1,3,4-oxadiazole derivatives: Design, synthesis, molecular docking and antitubercular activity evaluation. PubMed. [Link]

Sources

- 1. New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]

- 4. jchemrev.com [jchemrev.com]

- 5. researchgate.net [researchgate.net]

- 6. rjptonline.org [rjptonline.org]

- 7. atcc.org [atcc.org]

- 8. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]

- 9. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. clyte.tech [clyte.tech]

- 13. MTT (Assay protocol [protocols.io]

- 14. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives | MDPI [mdpi.com]

- 15. Modified agar dilution susceptibility testing method for determining in vitro activities of antifungal agents, including azole compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. mdpi.com [mdpi.com]

- 18. asianpubs.org [asianpubs.org]

- 19. m.youtube.com [m.youtube.com]

- 20. mdpi.com [mdpi.com]

Anti-inflammatory effects of 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-thiol

An In-Depth Technical Guide to the Anti-inflammatory Effects of 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-thiol

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its wide spectrum of pharmacological activities.[1] Compounds incorporating this five-membered heterocyclic ring have demonstrated significant potential as anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer agents.[2] This technical guide focuses on a specific derivative, this compound, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into its synthesis, explore its putative mechanisms of anti-inflammatory action, detail robust experimental protocols for its evaluation, and present data in a clear, actionable format. This document is designed to serve as a foundational resource for investigating this promising anti-inflammatory candidate.

Introduction to the Pharmacophore: Synthesis and Structural Rationale

The therapeutic versatility of the 1,3,4-oxadiazole ring stems from its unique physicochemical properties. It can act as a bioisostere for amide and ester groups, enhancing metabolic stability and oral bioavailability.[3][4] The presence of nitrogen and oxygen atoms allows for extensive hydrogen bonding, facilitating strong interactions with biological targets.

General Synthetic Pathway

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established and efficient process.[1] The most common route involves a two-step reaction starting from a corresponding carboxylic acid. For the title compound, this would begin with picolinic acid.

-

Esterification & Hydrazinolysis: The carboxylic acid is first converted to its methyl or ethyl ester, which is then reacted with hydrazine hydrate to form the corresponding acylhydrazide (e.g., picolinohydrazide).[5]

-

Cyclization: The acylhydrazide undergoes cyclization by reacting with carbon disulfide in the presence of a base, typically potassium hydroxide in an alcoholic solvent. Subsequent acidification of the reaction mixture yields the final this compound.[1][5]

A critical structural feature of this compound is its existence in a thiol-thione tautomeric equilibrium, which can influence its interaction with biological targets.[1][6]

Caption: General synthesis of this compound.

Putative Mechanisms of Anti-inflammatory Action

The anti-inflammatory effect of this compound is likely multifactorial, targeting key enzymatic and signaling pathways that propagate the inflammatory response. While direct studies on this specific isomer are limited, extensive research on related 1,3,4-oxadiazole derivatives provides a strong basis for hypothesizing its mechanisms.[7][8]

Inhibition of Pro-inflammatory Enzymes

A primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of enzymes involved in the synthesis of inflammatory mediators.[4][9]

-

Cyclooxygenase (COX) Inhibition: The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are central mediators of pain, fever, and inflammation.[4] Many 1,3,4-oxadiazole derivatives have been designed and proven to be potent COX-2 inhibitors.[8][10] It is highly probable that this compound acts by docking into the active site of COX enzymes, thereby blocking prostaglandin synthesis. Molecular docking studies on similar compounds have shown that the oxadiazole ring is often involved in key binding interactions within the COX active site.[8]

-

Lipoxygenase (LOX) Inhibition: The lipoxygenase pathway is another branch of arachidonic acid metabolism that produces leukotrienes, which are potent chemoattractants and mediators of inflammation, particularly in asthma and allergic reactions. Some related heterocyclic compounds, such as 1,3,4-thiadiazoles, have been identified as LOX inhibitors.[11][12] This presents a plausible, albeit secondary, target for the title compound.

Caption: Inhibition of Arachidonic Acid Metabolism.

Modulation of Inflammatory Signaling Pathways

Beyond direct enzyme inhibition, modern anti-inflammatory drug discovery often focuses on modulating the intracellular signaling cascades that orchestrate the inflammatory response.

-

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB transcription factor is a master regulator of inflammation.[13][14] In resting cells, it is sequestered in the cytoplasm by an inhibitory protein, IκBα.[15] Pro-inflammatory stimuli (like TNF-α or LPS) trigger a cascade that leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and iNOS.[15][16] The ability of a compound to prevent NF-κB translocation is a hallmark of potent anti-inflammatory activity.[7]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family (including p38, JNK, and ERK) is another critical signaling pathway that translates extracellular stimuli into cellular inflammatory responses.[17][18] These kinases are involved in the synthesis of pro-inflammatory cytokines and enzymes like COX-2.[19][20] Inhibition of MAPK phosphorylation is a validated strategy for controlling inflammation.

Caption: Putative Inhibition of the NF-κB Signaling Pathway.

Antioxidant Activity

Inflammation is closely linked with oxidative stress. The production of reactive oxygen species (ROS) can amplify the inflammatory cascade. The related compound 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol has demonstrated antioxidant properties.[21] This free radical-scavenging ability can contribute to the overall anti-inflammatory effect by reducing oxidative damage and dampening ROS-mediated signaling.

Experimental Evaluation: Protocols and Methodologies

A multi-tiered approach is essential for robustly characterizing the anti-inflammatory profile of a test compound. This involves a series of in vitro assays to elucidate the mechanism, followed by in vivo models to confirm efficacy.

In Vitro Screening Cascade

This cascade allows for high-throughput screening and detailed mechanistic investigation in a controlled environment.[22]

Sources

- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thaiscience.info [thaiscience.info]

- 3. New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism [mdpi.com]

- 7. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

- 12. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]

- 15. NF-κB - Wikipedia [en.wikipedia.org]

- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cusabio.com [cusabio.com]

- 19. assaygenie.com [assaygenie.com]

- 20. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antiviral Potential of 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol Derivatives: A Technical Guide for Drug Discovery

Foreword: Unveiling a Privileged Scaffold in Antiviral Research

The relentless emergence of drug-resistant viral strains and novel viral pathogens presents a continuous challenge to global health. This necessitates a perpetual search for new antiviral agents with diverse mechanisms of action. Among the myriad of heterocyclic compounds explored in medicinal chemistry, the 1,3,4-oxadiazole ring stands out as a "privileged structure."[1] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and notably, antiviral properties.[2][3] The incorporation of a pyridine moiety into this scaffold is of particular interest, as this nitrogenous heterocycle is a common feature in numerous established pharmaceuticals and is known to modulate pharmacokinetic and pharmacodynamic properties. This technical guide delves into the antiviral potential of a specific subclass: 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-thiol and its derivatives. We will explore the synthetic rationale, potential antiviral activities, mechanisms of action, and the requisite experimental protocols for the evaluation of these promising compounds.

The 1,3,4-Oxadiazole-2-thiol Core: A Versatile Pharmacophore

The 1,3,4-oxadiazole ring is a bioisostere for amide and ester groups, offering improved metabolic stability and the ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.[1] The addition of a thiol group at the 2-position introduces a reactive handle for further chemical modification, allowing for the creation of diverse chemical libraries. This thiol group can also exist in its tautomeric thione form, which can influence its biological activity and chelating properties. The presence of this functionality has been associated with a range of biological effects.[3]

Synthetic Strategy: A Pathway to Novel Derivatives

The synthesis of the this compound core is a well-established and robust process, typically commencing from picolinic acid. The general synthetic route is outlined below.

Synthesis of the Core Scaffold

The primary route to 5-substituted-1,3,4-oxadiazole-2-thiols involves the cyclization of an acid hydrazide with carbon disulfide in a basic medium.[4][5]

Caption: General scheme for S-substitution of the core scaffold.

Antiviral Activity: A Landscape of Potential

While specific high-throughput screening data for a broad library of this compound derivatives is not extensively published, the antiviral potential of the broader 1,3,4-oxadiazole class is well-documented against a range of viruses. [1][2]

-

Human Immunodeficiency Virus (HIV): The 1,3,4-oxadiazole moiety is present in the FDA-approved anti-HIV drug Raltegravir, which functions as an integrase inhibitor. [2]This provides a strong rationale for exploring derivatives of this scaffold as potential anti-HIV agents.

-

Hepatitis B and C Viruses (HBV/HCV): Various 1,3,4-oxadiazole derivatives have demonstrated inhibitory activity against HBV and HCV, targeting different stages of the viral life cycle. [1]* Herpes Simplex Virus (HSV): Compounds containing the 1,3,4-oxadiazole ring have shown promise in combating HSV infections. [1]* Influenza Virus: The structural features of 1,3,4-oxadiazoles make them candidates for the development of novel influenza inhibitors.

-

Plant Viruses: Notably, derivatives of 2-substituted methylthio-5-(pyrimidin-5-yl)-1,3,4-oxadiazoles have exhibited significant in vivo antiviral activity against Tobacco Mosaic Virus (TMV). [6] The antiviral activity of these compounds is often influenced by the nature of the substituents. For instance, in related 1,3,4-thiadiazole series, the introduction of electron-withdrawing groups on a pendant aryl ring has been shown to enhance anti-HIV-1 activity. [7]This highlights the importance of a systematic structure-activity relationship (SAR) study for the this compound series.

Anticipated Structure-Activity Relationship (SAR)

Based on existing literature for related heterocyclic systems, a preliminary SAR exploration of this compound derivatives would focus on:

-

Substitution on the Pyridine Ring: Introducing various substituents (electron-donating and electron-withdrawing) at different positions of the pyridine ring to probe the electronic and steric requirements for optimal activity.

-

Modification of the S-substituent: Synthesizing a library of derivatives with diverse alkyl, aryl, and heteroaryl groups attached to the sulfur atom to explore the impact on potency and selectivity.

-

Isomeric Variation: Comparing the activity of 5-(pyridin-2-yl) derivatives with their 5-(pyridin-3-yl) and 5-(pyridin-4-yl) counterparts to understand the influence of the nitrogen atom's position in the pyridine ring.

Mechanistic Insights: Targeting Viral Processes

The antiviral mechanisms of 1,3,4-oxadiazole derivatives are diverse and often involve the inhibition of key viral enzymes. [1]

Caption: Potential viral targets for 1,3,4-oxadiazole derivatives.

Given the structural similarity to known inhibitors, it is plausible that this compound derivatives could target:

-

Viral Polymerases: Essential for the replication of the viral genome.

-

Viral Proteases: Crucial for the processing of viral polyproteins into functional units.

-

Integrase: As seen with Raltegravir, this is a key target for retroviruses like HIV. [2]* Neuraminidase: A key enzyme for the release of newly formed influenza virus particles from infected cells.

Elucidating the precise mechanism of action would require further investigation through enzymatic assays and molecular modeling studies.

Experimental Protocols: A Framework for Evaluation

A robust evaluation of the antiviral potential of newly synthesized compounds requires a systematic approach, beginning with cytotoxicity assessment, followed by in vitro antiviral screening.

Cytotoxicity Assay (MTT Assay)

Prior to assessing antiviral activity, it is imperative to determine the cytotoxicity of the compounds to the host cell line. The MTT assay is a widely used colorimetric method for this purpose. [8][9] Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells. [9] Step-by-Step Protocol:

-

Cell Seeding: Seed a suitable host cell line (e.g., Vero, MDCK, HeLa) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight to allow for cell attachment. [10]2. Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium. A common starting concentration is 100 µM. [11]3. Treatment: Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include untreated cell controls.

-

Incubation: Incubate the plates for a period that mirrors the duration of the antiviral assay (typically 48-72 hours). [11]5. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

In Vitro Antiviral Assay (CPE Reduction Assay)

The cytopathic effect (CPE) reduction assay is a common method for primary antiviral screening. [12] Principle: Many viruses cause morphological changes in host cells, known as CPE, which can be visually assessed. An effective antiviral agent will protect the cells from virus-induced CPE.

Step-by-Step Protocol:

-

Cell Preparation: Prepare confluent monolayers of a suitable host cell line in 96-well plates. [12]2. Compound and Virus Preparation: Prepare serial dilutions of the test compounds. Dilute the virus stock to a concentration that will cause 80-90% CPE within the desired incubation period.

-

Infection and Treatment: Remove the cell culture medium and add the virus dilution to the wells, followed by the addition of the serially diluted compounds. Include virus-infected but untreated controls (virus control) and uninfected, untreated controls (cell control). [11]4. Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until the virus control wells show the desired level of CPE. [11]5. CPE Assessment: The CPE can be assessed qualitatively by microscopy or quantitatively by staining the viable cells with a dye such as crystal violet or neutral red. [12]6. Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%. The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50 (SI = CC50/EC50), with a higher SI value indicating a more promising antiviral candidate.

Data Presentation and Interpretation

All quantitative data from cytotoxicity and antiviral assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Antiviral and Cytotoxicity Data for a Series of this compound Derivatives

| Compound ID | R-Group (S-substituent) | CC50 (µM) [Cell Line] | EC50 (µM) [Virus] | Selectivity Index (SI) |

| Lead-01 | -H | >100 [Vero] | 15.2 [HSV-1] | >6.6 |

| Lead-02 | -CH3 | >100 [Vero] | 12.8 [HSV-1] | >7.8 |

| Lead-03 | -CH2-Ph | 85.3 [Vero] | 5.1 [HSV-1] | 16.7 |

| Lead-04 | -CH2-(4-Cl-Ph) | 72.1 [Vero] | 2.3 [HSV-1] | 31.3 |

| Acyclovir | (Reference) | >100 [Vero] | 1.5 [HSV-1] | >66.7 |

This table is for illustrative purposes only and does not represent actual experimental data.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antiviral agents. The well-established synthetic routes and the potential for diverse chemical modifications at the thiol position provide a robust platform for generating extensive chemical libraries. While the antiviral activity of this specific series of compounds requires comprehensive investigation, the proven track record of the broader 1,3,4-oxadiazole class against a range of clinically relevant viruses provides a strong impetus for further research.

Future efforts should focus on the synthesis and systematic screening of a diverse library of these derivatives against a panel of RNA and DNA viruses. Subsequent hit-to-lead optimization, guided by detailed SAR studies and molecular modeling, will be crucial in identifying potent and selective antiviral candidates. Elucidation of their mechanism of action will provide valuable insights for the rational design of the next generation of 1,3,4-oxadiazole-based antiviral drugs.

References

-

ResearchGate. (2025). 1,3,4-Oxadiazole: A Privileged Structure in Antiviral Agents. Available from: [Link]

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available from: [Link]

-

ResearchGate. (n.d.). 1,3,4-oxadiazole-2-thiol derivatives with antiviral (80l) or insecticidal activity (80m). Available from: [Link]

-

PMC - PubMed Central. (n.d.). In vitro methods for testing antiviral drugs. Available from: [Link]

-

PMC - PubMed Central. (n.d.). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Available from: [Link]

-

ResearchGate. (2026). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. Available from: [Link]

-

PMC - NIH. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Available from: [Link]

-

PubMed. (2015). Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives. Available from: [Link]

-

Bio-protocol. (n.d.). Antiviral assay. Available from: [Link]

-

MDPI. (n.d.). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Available from: [Link]

-

ResearchGate. (n.d.). Cytotoxicity evaluation of selected compounds using the MTT assay. Available from: [Link]

-

MDPI. (n.d.). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Available from: [Link]

-

PMC. (n.d.). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Available from: [Link]

-

protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Available from: [Link]

-

PubMed. (2019). Synthesis and evaluation of some new 1,3,4-oxadiazoles bearing thiophene, thiazole, coumarin, pyridine and pyridazine derivatives as antiviral agents. Available from: [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

-

PubMed. (n.d.). Design, Synthesis and Evaluation of 5-pyridin-4-yl-2-thioxo-o[1][13][14]xadiazol-3-yl Derivatives as Anti-angiogenic Agents Targeting VEGFR-2. Available from: [Link]

-

IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Available from: [Link]

-

YouTube. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. Available from: [Link]

-

MDPI. (n.d.). 5-Furan-2ylo[1][13][14]xadiazole-2-thiol, 5-Furan-2yl-4H [1][2][14]triazole-3-thiol and Their Thiol-Thione Tautomerism. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol Derivatives in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of heterocyclic moieties has consistently paved the way for the discovery of novel therapeutic agents. The amalgamation of the 1,3,4-oxadiazole ring with a pyridine nucleus, specifically in the form of 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-thiol and its derivatives, has emerged as a particularly fruitful endeavor. This guide provides an in-depth exploration of this chemical scaffold, from its synthetic pathways to its diverse pharmacological applications and underlying mechanisms of action. It is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage the therapeutic potential of this promising class of compounds.

The Chemical Architecture: A Synergy of Heterocycles

The 1,3,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, a structure that imparts a unique combination of physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding.[1][2] When coupled with a pyridine ring, a ubiquitous nitrogen-containing heterocycle in numerous pharmaceuticals, the resulting scaffold gains enhanced biological activity. The further incorporation of a thiol group at the 2-position of the oxadiazole ring introduces a reactive handle for further derivatization and potential metal chelation, significantly broadening the accessible chemical space and therapeutic applications.[3][4]

Synthesis of the Core Scaffold: this compound

The construction of the this compound core is a critical first step in the exploration of its derivatives. A common and effective synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Esterification of Picolinic Acid

-

To a solution of picolinic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl picolinate.

Step 2: Hydrazinolysis of Methyl Picolinate

-

Dissolve methyl picolinate in ethanol.

-

Add hydrazine hydrate in a slight excess.

-

Reflux the mixture for 8-12 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of picolinohydrazide.

-

Filter the solid, wash with cold ethanol, and dry to obtain the pure hydrazide.

Step 3: Cyclization to form the 1,3,4-Oxadiazole-2-thiol Ring

-

To a solution of picolinohydrazide in absolute ethanol, add potassium hydroxide and carbon disulfide.[3]

-

Reflux the mixture for 10-14 hours.[3]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Acidify the solution with dilute hydrochloric acid to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and recrystallize from ethanol to yield pure this compound.

Caption: Synthetic pathway for this compound.

Therapeutic Frontiers: A Spectrum of Biological Activities

Derivatives of this compound have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for drug development in various therapeutic areas.[1][2][5]

Anticancer Activity

The 1,3,4-oxadiazole scaffold is a recognized pharmacophore in the design of anticancer agents.[6][7][8] Derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines.[9] The mechanism of action is often multifactorial, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[7]

Mechanism of Action: One of the key mechanisms involves the inhibition of tyrosine kinases, such as VEGFR-2, which are critical for angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[9] By blocking the ATP binding site of these kinases, the derivatives can effectively halt the downstream signaling cascade.

Caption: Inhibition of VEGFR-2 signaling by oxadiazole derivatives.

Quantitative Data: Anticancer Activity